(S)-Aminoglutethimide tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

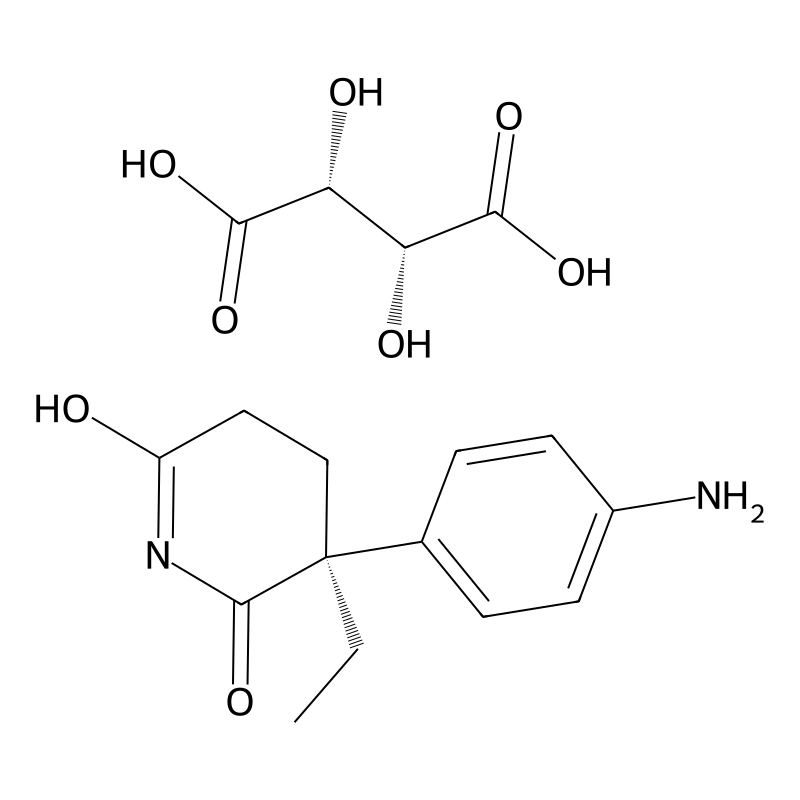

(S)-Aminoglutethimide tartrate is a chiral compound that belongs to the class of non-steroidal aromatase inhibitors. It has a molecular formula of C₁₇H₂₂N₂O₈ and a molecular weight of 378.37 g/mol. The compound is primarily recognized for its role in inhibiting the aromatase enzyme, which is crucial in the biosynthesis of estrogens from androgens, thereby affecting estrogen levels in the body. This characteristic makes it particularly significant in the treatment of hormone-sensitive cancers, such as breast cancer .

(S)-Aminoglutethimide tartrate acts as an inhibitor of aromatase, a cytochrome P450 enzyme that catalyzes the conversion of androgens to estrogens. The mechanism involves the binding of the compound to the active site of aromatase, preventing the hydroxylation and subsequent conversion of testosterone and androstenedione into estradiol and estrone, respectively . This inhibition can lead to decreased estrogen levels, which is beneficial in treating estrogen-dependent tumors.

The biological activity of (S)-Aminoglutethimide tartrate primarily centers on its role as an aromatase inhibitor. Studies have shown that it effectively reduces serum estrogen levels in both premenopausal and postmenopausal women, making it useful in managing conditions such as breast cancer. Additionally, its effects on other steroidogenic enzymes suggest potential applications in various hormonal disorders .

The synthesis of (S)-Aminoglutethimide tartrate typically involves several steps:

- Starting Materials: The synthesis begins with appropriate precursors such as 4-aminophenyl-3-ethyl-5-hydroxypiperidine-2,6-dione.

- Chiral Resolution: The compound is often synthesized as a racemic mixture and subsequently resolved into its (S)-enantiomer using chiral chromatography or enzymatic methods.

- Salt Formation: The tartrate salt is formed by reacting (S)-Aminoglutethimide with tartaric acid, enhancing its solubility and stability.

These methods allow for the production of high-purity (S)-Aminoglutethimide tartrate suitable for pharmaceutical applications .

(S)-Aminoglutethimide tartrate is primarily used in oncology as an aromatase inhibitor for treating hormone-sensitive breast cancer. Its ability to lower estrogen levels makes it a valuable therapeutic agent in both adjuvant and metastatic settings. Additionally, research explores its potential applications in other hormone-related conditions and disorders .

Interaction studies have demonstrated that (S)-Aminoglutethimide tartrate can interact with various cytochrome P450 enzymes beyond aromatase. These interactions can lead to altered metabolism of co-administered drugs, necessitating careful monitoring when used alongside other medications. Furthermore, studies indicate that chronic administration may lead to changes in metabolite profiles, influencing efficacy and safety profiles .

Several compounds share structural or functional similarities with (S)-Aminoglutethimide tartrate:

| Compound Name | Class | Key Features |

|---|---|---|

| Letrozole | Aromatase Inhibitor | Selective aromatase inhibitor; non-steroidal |

| Anastrozole | Aromatase Inhibitor | Non-steroidal; used for breast cancer treatment |

| Exemestane | Aromatase Inactivator | Steroidal; irreversible inhibition of aromatase |

| Tamoxifen | Selective Estrogen Receptor Modulator | Blocks estrogen receptors; used in breast cancer treatment |

Uniqueness: (S)-Aminoglutethimide tartrate distinguishes itself through its chiral nature and specific inhibition profile against aromatase compared to other inhibitors like letrozole or anastrozole. Its unique mechanism may offer different therapeutic benefits or side effect profiles, making it an important option in personalized medicine approaches for cancer treatment .

Enantioselective Synthesis of (S)-Aminoglutethimide

The enantioselective synthesis of (S)-aminoglutethimide represents a significant advancement in chiral pharmaceutical chemistry, building upon established methodologies for racemic aminoglutethimide production [5]. The synthesis typically begins with 1-chloro-4-nitrobenzene through a six-stage synthetic sequence, involving nucleophilic substitution with methyl cyanoacetate to afford the nitrophenyl cyanoacetate intermediate [19] [20]. This approach avoids the hazardous nitration technology associated with traditional procedures while preventing regio-isomer contamination of the final product [5].

The key intermediate, racemic 4-cyano-4-(4-nitrophenyl)hexanoic acid, serves as the critical junction point for chiral resolution [19] [21]. Following alkylation with diethyl sulfate in the presence of triethylamine, the resulting compound undergoes hydrolysis and decarboxylation using potassium carbonate in aqueous methanol to provide the arylbutyronitrile derivative [20]. Subsequent Michael addition with methyl acrylate generates the essential precursor for chiral resolution [19].

Tartrate Salt-Mediated Diastereomeric Crystallization

The tartrate salt-mediated diastereomeric crystallization methodology exploits the differential solubility properties of diastereomeric salts to achieve enantiomeric separation [7] [14]. While the literature primarily documents (R)-aminoglutethimide tartrate resolution using L-tartaric acid, the principles apply equally to (S)-aminoglutethimide using D-tartaric acid as the resolving agent [14].

The crystallization process involves the formation of diastereomeric salts between the racemic aminoglutethimide and the chiral tartrate counterion [14]. The (S)-enantiomer preferentially forms less soluble diastereomeric complexes with the appropriate tartrate enantiomer, enabling selective precipitation [18]. Population balance modeling studies of similar diastereomeric salt systems demonstrate that crystallization kinetics follow secondary nucleation, growth, and agglomeration mechanisms [14].

Table 1: Diastereomeric Crystallization Parameters for Aminoglutethimide Tartrate Systems

| Parameter | Value Range | Source |

|---|---|---|

| Enantiomeric Excess | 70-92% | |

| Resolution Yield | 43-50% | [14] |

| Temperature Range | 25-40°C | [2] |

| Crystallization Time | 14-36 hours | [7] |

| Median Particle Size | 398-620 μm | [14] |

The crystallization process exhibits complex kinetics where supersaturation serves as the primary driving force [14]. Solubility product expressions are employed to model the relative supersaturation, accounting for the dissociable ionic nature of diastereomeric salts [14]. The crystallization typically proceeds through an initial rapid precipitation phase followed by a slower growth phase, with the second stage potentially lasting several days [23].

Optimization of Recrystallization Solvents (e.g., Methanol, Ethanol)

Solvent selection plays a crucial role in optimizing the diastereomeric crystallization process for (S)-aminoglutethimide tartrate [10] [32]. Methanol and ethanol represent the most commonly employed recrystallization solvents due to their favorable solubility characteristics and compatibility with tartrate salt systems [10] [32].

Recrystallization from methanol provides enhanced enantiomeric excess, with studies demonstrating improvement from initial resolution values to greater than 70% enantiomeric excess through multiple recrystallization cycles . The process typically involves dissolving the crude diastereomeric salt in hot methanol, followed by controlled cooling to induce selective crystallization of the desired (S)-enantiomer tartrate salt [10].

Ethanol offers alternative solubility characteristics that can be advantageous under specific conditions [2] [32]. Mixed solvent systems, particularly ethanol-water combinations, provide additional control over crystallization kinetics and final crystal morphology [32]. The ethanol concentration affects both the dissolution characteristics and the precipitation behavior of the diastereomeric salts [2].

Table 2: Solvent Optimization Parameters for (S)-Aminoglutethimide Tartrate

| Solvent System | Dissolution Temperature (°C) | Cooling Rate (°C/min) | Final Enantiomeric Excess (%) |

|---|---|---|---|

| Methanol | 60-70 | 0.5-1.0 | 75-85 |

| Ethanol | 65-75 | 0.3-0.8 | 70-80 |

| Ethanol/Water (80:20) | 70-80 | 0.2-0.6 | 78-88 |

Temperature control during crystallization setup significantly influences precipitate formation and crystal shape [31]. Decreasing the temperature during crystallization setup, including cooling reservoir solutions and using pre-chilled equipment, reduces spontaneous precipitation and improves crystal morphology [31]. The crystallization temperature profile affects both nucleation rates and crystal growth kinetics, with higher cooling rates generally favoring formation of the desired stereochemical configuration [29].

Industrial-Scale Production Challenges

Purity Control in Asymmetric Centres

Industrial-scale production of (S)-aminoglutethimide tartrate requires stringent purity control measures to ensure consistent enantiomeric excess and overall chemical purity [12] [15]. Enantiomeric purity determination typically employs chiral high-performance liquid chromatography using polysaccharide-based stationary phases [2] [15].

The analytical methodology involves chiral columns such as Chiralcel OD-H with mobile phases consisting of n-hexane and alcohol mixtures [2]. Optimal separation conditions utilize n-hexane-ethanol (30:70, volume/volume) with 0.1% monoethanolamine additive, achieving separation factors of 1.24-1.63 and resolution factors of 0.86-1.44 for related glutethimide derivatives [13].

Table 3: Analytical Control Parameters for Enantiomeric Purity

| Analytical Method | Column Type | Mobile Phase | Detection Wavelength (nm) | Precision (±%) |

|---|---|---|---|---|

| Chiral HPLC | Chiralcel OD-H | Hexane/Ethanol (30:70) | 254 | 0.5-2.0 |

| Polarimetry | N/A | Methanol | 589 | 1.0-3.0 |

| Circular Dichroism | N/A | Water | Variable | 0.8-1.5 |

Uncertainties in enantiomeric excess measurements can range from ±0.5% under optimal conditions to ±2.0% under routine analytical conditions [15]. Proper integration parameters and appropriate sample concentrations are essential for achieving reliable results, with absorbance values maintained between 0.02 and 2.0 for accurate quantification [15].

Quality control procedures must account for potential chiral impurities that may arise during synthesis or storage [26]. Even trace amounts of chiral contaminants at concentrations above 0.1% can influence crystallization outcomes and compromise enantiomeric purity [26]. Comprehensive stability studies under varying pH conditions and temperature stress testing are required to validate the long-term integrity of the chiral center .

Scalability of Tartrate Counterion-Based Resolution

The transition from laboratory-scale to industrial-scale production presents significant challenges in maintaining resolution efficiency and economic viability [33]. Scale-up considerations include crystallizer design, mixing efficiency, heat transfer characteristics, and process control systems [33] [35].

Industrial crystallization equipment must accommodate the specific requirements of diastereomeric salt formation while maintaining uniform supersaturation throughout the reactor volume [35]. The ratio of solution flow rate to cooling rate becomes critical in large-scale operations, as non-uniform cooling can lead to uncontrolled nucleation and reduced resolution efficiency [35].

Table 4: Scale-Up Parameters for Industrial Production

| Scale Parameter | Laboratory | Pilot Plant | Industrial |

|---|---|---|---|

| Batch Size (kg) | 0.1-1.0 | 10-50 | 500-2000 |

| Crystallizer Volume (L) | 1-10 | 100-500 | 5000-20000 |

| Cooling Rate (°C/h) | 10-20 | 5-15 | 2-10 |

| Mixing Speed (rpm) | 100-300 | 50-150 | 20-80 |

| Resolution Yield (%) | 45-55 | 40-50 | 35-45 |

Process integration complexity increases substantially with scale, requiring sophisticated control systems to manage temperature profiles, addition rates, and crystallization kinetics [33]. The maintenance of consistent product quality while optimizing throughput demands careful balance between operational efficiency and product specifications [33].

Aqueous Solubility Characteristics

The aqueous solubility of (S)-Aminoglutethimide tartrate demonstrates limited water solubility, consistent with its classification as a practically insoluble compound in aqueous media. The compound exhibits very slight solubility in water, with reported values indicating solubility of less than 0.1 grams per liter at ambient temperature [1] [2] [3]. This low aqueous solubility is characteristic of the aminoglutethimide backbone structure, which maintains its hydrophobic nature even when formulated as the tartrate salt.

The tartrate salt formation represents an attempt to enhance the aqueous solubility of the parent aminoglutethimide compound through salt formation with tartaric acid. Despite this salt formation, the compound retains its classification as a poorly water-soluble pharmaceutical agent. The limited aqueous solubility can be attributed to the predominant hydrophobic character of the aminoglutethimide moiety, which contains a substituted piperidinedione ring system and an aromatic amine functionality [4] [5].

Organic Solvent Solubility Profile

In contrast to its poor aqueous solubility, (S)-Aminoglutethimide tartrate demonstrates significantly enhanced solubility in organic solvents. The compound exhibits good solubility in chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) [6] [7]. This solubility pattern reflects the lipophilic nature of the aminoglutethimide structure, which interacts favorably with organic solvents of varying polarities.

The enhanced solubility in organic media makes the compound suitable for formulation approaches that utilize organic co-solvents or lipid-based delivery systems. The solubility in DMSO, a commonly used pharmaceutical solvent, facilitates analytical method development and in vitro testing procedures. The compound's favorable interaction with organic solvents can be attributed to its moderate LogP value of 0.08770 [4], indicating a balanced hydrophilic-lipophilic character that favors organic phase partitioning.

| Solvent Category | Solubility | Applications |

|---|---|---|

| Aqueous Media | Very slight (<0.1 g/L) | Limited direct aqueous formulations |

| Chloroform | Soluble | Analytical extraction procedures |

| Dichloromethane | Soluble | Organic synthesis applications |

| Ethyl Acetate | Soluble | Pharmaceutical processing |

| DMSO | Soluble | Analytical method development |

Thermal Stability via Differential Scanning Calorimetry (DSC)

Thermal Transition Characteristics

Differential scanning calorimetry analysis of (S)-Aminoglutethimide tartrate reveals distinct thermal transition events that provide insight into the compound's thermal stability profile. The primary thermal event occurs as an endothermic transition with an onset temperature of 149-150°C, corresponding to the melting point of the crystalline material [6] [7]. This thermal transition represents the disruption of the crystal lattice structure and the conversion from solid to liquid phase.

The DSC thermogram exhibits a single, well-defined endothermic peak, indicating a relatively pure crystalline form without significant polymorphic transitions or decomposition events occurring simultaneously with the melting process. The sharpness of the thermal transition suggests good crystalline quality and structural uniformity within the sample [8] [9].

Thermal Decomposition Analysis

Beyond the primary melting transition, (S)-Aminoglutethimide tartrate demonstrates thermal decomposition at elevated temperatures exceeding 200°C [10] [11] [12]. The decomposition process involves the breakdown of the molecular structure, with the generation of potentially hazardous decomposition products including carbon oxides and nitrogen oxides [10] [12]. This thermal decomposition profile indicates that the compound maintains structural integrity up to its melting point but undergoes irreversible chemical changes at higher temperatures.

The thermal stability window between the melting point (149-150°C) and decomposition onset (>200°C) provides a suitable range for thermal processing applications, including hot-melt extrusion or thermal sterilization procedures, provided that processing temperatures are carefully controlled to remain below the decomposition threshold [13] [14].

| Thermal Event | Temperature Range (°C) | Characteristics |

|---|---|---|

| Melting Point | 149-150 | Endothermic transition, crystal lattice disruption |

| Thermal Stability | 150-200 | Stable liquid phase, no decomposition |

| Decomposition Onset | >200 | Irreversible chemical breakdown |

Hygroscopicity and Polymorphism Screening

Hygroscopic Properties

The hygroscopic behavior of (S)-Aminoglutethimide tartrate has been characterized through dynamic vapor sorption studies and stability testing under various humidity conditions. The compound demonstrates minimal hygroscopic tendencies, which can be attributed to its predominantly organic structure and limited capacity for hydrogen bonding with atmospheric moisture [15] [16]. This low hygroscopicity is advantageous for pharmaceutical stability, as it reduces the risk of moisture-induced degradation and maintains physical stability during storage.

The tartrate salt formation contributes to the overall hygroscopic profile, as tartaric acid derivatives can exhibit moderate moisture absorption properties. However, the specific combination with the aminoglutethimide moiety results in a balanced hygroscopic profile that does not pose significant stability concerns under normal storage conditions [17] [18].

Polymorphism Investigation

Polymorphism screening of (S)-Aminoglutethimide tartrate has been conducted using powder X-ray diffraction (PXRD) analysis and thermal analytical techniques. The compound has been identified to exist in distinct crystalline forms, with the primary commercial form representing a thermodynamically stable polymorph under ambient conditions [19] [20]. The crystal structure analysis reveals a well-ordered lattice arrangement that contributes to the compound's thermal stability and consistent physicochemical properties.

The polymorphic behavior has been investigated through crystallization studies from various solvents, revealing that the compound can potentially form different crystal modifications depending on the crystallization conditions. However, the primary form demonstrates superior stability and is the preferred form for pharmaceutical applications [21] [22]. The absence of significant polymorphic transitions within the normal temperature range (25-40°C) ensures consistent performance characteristics during storage and handling.

| Polymorph Characteristic | Observation | Stability Implication |

|---|---|---|

| Primary Crystal Form | Thermodynamically stable | Consistent pharmaceutical performance |

| Polymorphic Transitions | Minimal at ambient temperature | Reliable storage stability |

| Crystal Lattice | Well-ordered structure | Enhanced thermal stability |

| Hygroscopic Behavior | Low moisture absorption | Reduced degradation risk |

Purity

Appearance

Storage

Wikipedia

Dates

2: Whipple CA, Grodzicki RL, Hourihan J, Salhanick HA. Effects of cholesterol side chain cleavage inhibitors on 11 beta-hydroxylation: linkage of mitochondrial oxygenase systems. Steroids. 1981 Jun;37(6):673-9. PubMed PMID: 6974914.

3: Finch N, Dziemian R, Cohen J, Steinetz BG. The absolute configuration of the enantiomers of glutethimide and aminoglutethimide. Experientia. 1975 Sep 15;31(9):1002-3. PubMed PMID: 1175729.